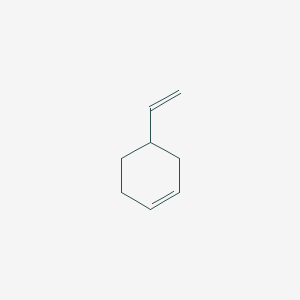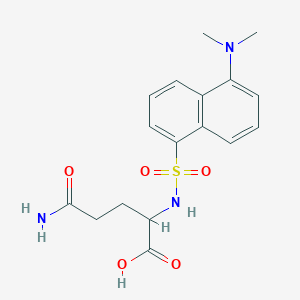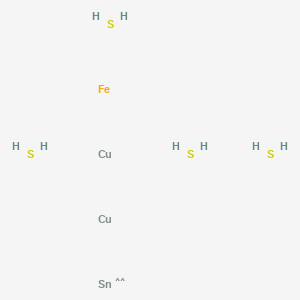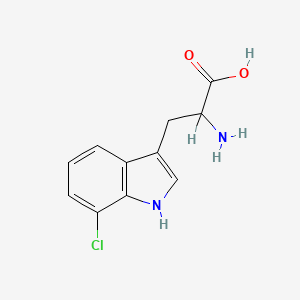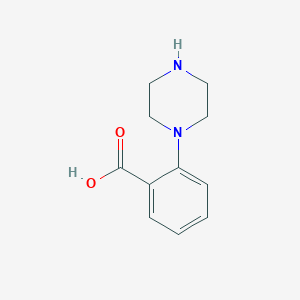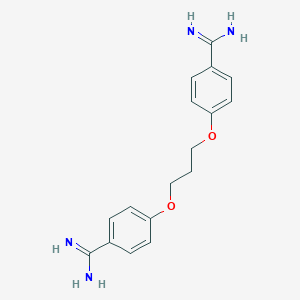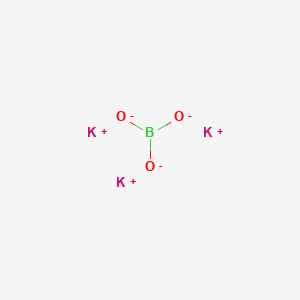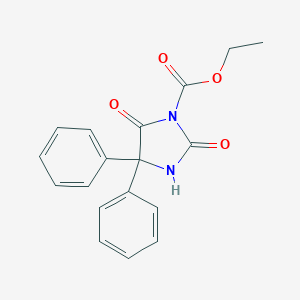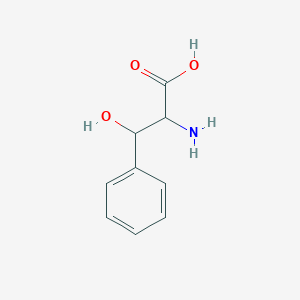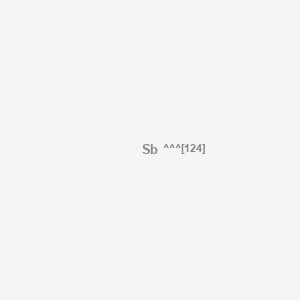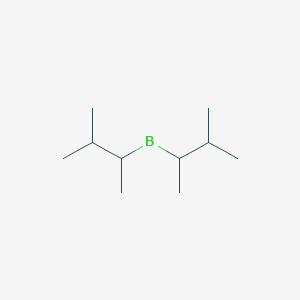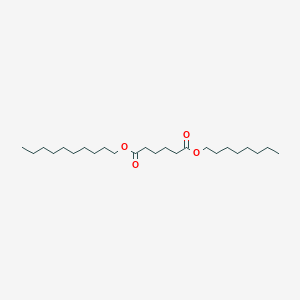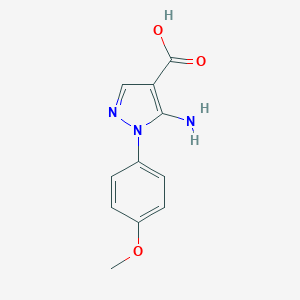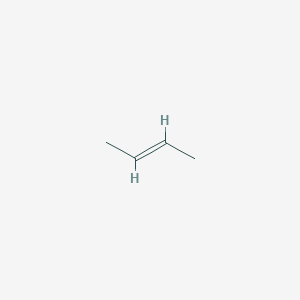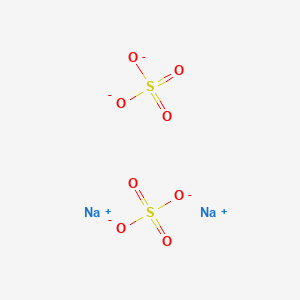
二硫酸二钠;二硫酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium disulphate, also known as Disodium disulphate, is a useful research compound. Its molecular formula is H2NaO7S2 and its molecular weight is 201.14 g/mol. The purity is usually 95%.
The exact mass of the compound Disodium disulphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfuric Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Disodium disulphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium disulphate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
硫酸化分子的合成
二硫酸二钠用于硫酸化分子的合成,这些分子在各种生物过程中起着重要作用。 使用二硫酸二钠的硫酸化策略允许创建有机硫酸盐,这些有机硫酸盐在异生物代谢和与疾病状态中类固醇硫酸盐相关的信号通路中至关重要 .
药物发现
在药物发现中,分子的硫酸化可以增强其与生物靶标的相互作用。 二硫酸二钠在硫酸化糖胺聚糖 (GAG)(如肝素和硫酸软骨素)中发挥作用,这些 GAG 对细胞表面的分子相互作用和蛋白质配体结合很重要 .
抗凝血剂合成
肝素是一种众所周知的抗凝血剂,含有有机硫酸盐基团。 肝素及其类似物的合成可能涉及使用二硫酸二钠作为硫酸化剂,将硫酸基团引入分子中 .
β-内酰胺酶抑制剂的合成
阿维巴坦等 β-内酰胺酶抑制剂含有有机硫酸盐基序。 二硫酸二钠可用于合成这些抑制剂,这些抑制剂在对抗抗生素耐药性中至关重要 .
治疗静脉曲张
曲安奈德是一种治疗静脉曲张的药物,其结构中含有有机硫酸盐基团。 曲安奈德和类似治疗剂的合成可以使用二硫酸二钠来引入硫酸基团 .
镇痛剂代谢产物的合成
对乙酰氨基酚(一种镇痛剂)的硫酸盐代谢产物也含有有机硫酸盐基团。 二硫酸二钠可用于合成这种代谢产物,它对代谢产物的生物活性很重要 .
糖胺聚糖 (GAG) 的研究
二硫酸二钠用于研究将硫酸化 GAG 作为潜在的新疗法。 二硫酸二钠促进了将有机硫酸盐基团结合到药物样分子上,这对于此类研究来说是及时的 .
先导药物合成方面的进展
先导药物中硫酸基团的存在会使其化学合成和纯化具有挑战性。 二硫酸二钠用于近期揭示硫酸盐的先导药物方面的进展,有助于将硫酸盐基团插入目标分子并将其分离出来 .
作用机制
Target of Action
Disodium disulfate, also known as EINECS 237-625-5 or Disodium disulphate, is a chemical compound that primarily targets sulfur-containing molecules in biological systems . It interacts with these molecules through redox reactions, specifically targeting thiol groups and disulfide bonds .
Mode of Action
The mode of action of disodium disulfate involves the interconversion between dithiol and disulfide groups, which is a redox reaction . In its oxidized form, disodium disulfate can accept electrons from other molecules, leading to the reduction of disulfide bonds to dithiol groups . Conversely, in its reduced form, it can donate electrons, leading to the oxidation of dithiol groups to form disulfide bonds .
Biochemical Pathways
Disodium disulfate plays a role in various biochemical pathways, particularly those involving sulfur metabolism. It participates in the formation and breakage of disulfide bonds, which are crucial for the structural stability of many proteins . Disulfide exchange reactions, where disulfide bonds and free thiol groups in proteins trade places, are also mediated by disodium disulfate .
Pharmacokinetics
It is known that the compound’s bioavailability, distribution, metabolism, and excretion can be influenced by various factors, including the route of administration, the presence of other compounds, and individual physiological differences .
Result of Action
The primary result of disodium disulfate’s action is the modification of the redox state of sulfur-containing molecules. This can lead to changes in the structural conformation and function of these molecules, particularly proteins with disulfide bonds . The compound’s redox activity can also influence various cellular processes, including signal transduction and stress responses .
Action Environment
The action of disodium disulfate can be influenced by various environmental factors. For instance, the presence of other redox-active compounds can affect the compound’s redox potential and thus its ability to participate in redox reactions . Additionally, factors such as pH and temperature can influence the compound’s stability and reactivity .
属性
CAS 编号 |
13870-29-6 |
|---|---|
分子式 |
H2NaO7S2 |
分子量 |
201.14 g/mol |
IUPAC 名称 |
disodium;disulfate |
InChI |
InChI=1S/Na.H2O7S2/c;1-8(2,3)7-9(4,5)6/h;(H,1,2,3)(H,4,5,6) |
InChI 键 |
HRDAJTRXAABFOE-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
OS(=O)(=O)OS(=O)(=O)O.[Na] |
相关CAS编号 |
7783-05-3 (Parent) |
同义词 |
pyrosulfuric acid pyrosulfuric acid, diammonium salt pyrosulfuric acid, dipotassium salt pyrosulfuric acid, disodium salt pyrosulfuric acid, potassium salt sodium pyrosulfate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


